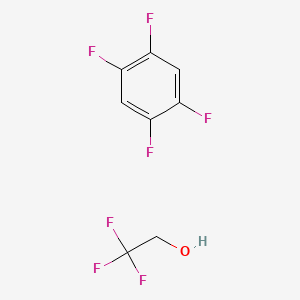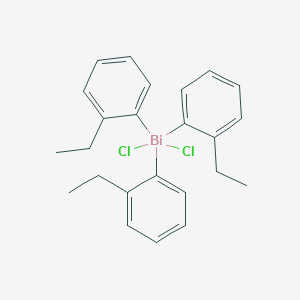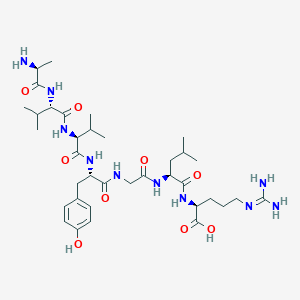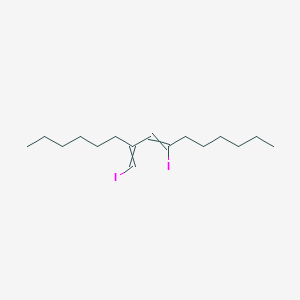
Chlorobis(2,2-diphenylethenyl)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorobis(2,2-diphenylethenyl)borane is an organoboron compound with the chemical formula C28H22BCl It is known for its unique structure, which includes a boron atom bonded to a chlorine atom and two 2,2-diphenylethenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chlorobis(2,2-diphenylethenyl)borane typically involves the reaction of boron trichloride (BCl3) with 2,2-diphenylethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
BCl3+2(C6H5)2C=CH2→(C6H5)2C=CH2BCl2+HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific protocol, but common solvents include dichloromethane and toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. Industrial methods may also incorporate additional purification steps, such as recrystallization or chromatography, to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Chlorobis(2,2-diphenylethenyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron-chlorine bond to a boron-hydrogen bond.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes or borohydrides.
Substitution: Various organoboron compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chlorobis(2,2-diphenylethenyl)borane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs or as a tool in biochemical studies.
Industry: It is used in the production of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of Chlorobis(2,2-diphenylethenyl)borane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from Lewis bases. This interaction can facilitate various chemical transformations, such as the activation of small molecules or the formation of new bonds.
Comparación Con Compuestos Similares
Similar Compounds
Bis(pentafluorophenyl)borane: Known for its high Lewis acidity and used in similar applications.
Tris(pentafluorophenyl)borane: Another highly Lewis acidic compound with applications in catalysis and materials science.
Chlorodiphenylborane: Similar structure but with different reactivity due to the absence of the 2,2-diphenylethenyl groups.
Uniqueness
Chlorobis(2,2-diphenylethenyl)borane is unique due to the presence of the 2,2-diphenylethenyl groups, which provide steric hindrance and influence the compound’s reactivity. This makes it a valuable reagent in specific synthetic applications where other boron compounds may not be as effective.
Propiedades
Número CAS |
826990-15-2 |
|---|---|
Fórmula molecular |
C28H22BCl |
Peso molecular |
404.7 g/mol |
Nombre IUPAC |
chloro-bis(2,2-diphenylethenyl)borane |
InChI |
InChI=1S/C28H22BCl/c30-29(21-27(23-13-5-1-6-14-23)24-15-7-2-8-16-24)22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H |
Clave InChI |
XNPJHPJNUTXZRE-UHFFFAOYSA-N |
SMILES canónico |
B(C=C(C1=CC=CC=C1)C2=CC=CC=C2)(C=C(C3=CC=CC=C3)C4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide](/img/structure/B14230595.png)
![N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14230599.png)

![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro-](/img/structure/B14230613.png)

![Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane](/img/structure/B14230617.png)
![(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one](/img/structure/B14230629.png)

![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)

![1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane](/img/structure/B14230638.png)
